molecular formula C12H10ClNO2S B163428 Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate CAS No. 132089-34-0

Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate

Cat. No. B163428
CAS RN: 132089-34-0
M. Wt: 267.73 g/mol
InChI Key: HSOTXXRVHCFIHM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate is a chemical compound that has been studied for its potential biological activities . It is a derivative of thiazole, a five-membered ring compound with a general formula of C3H3NS . This compound is known to show high activity in enforcing Oct3/4 expression, a master gene in the transcriptional regulatory network of pluripotent cells .


Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, involves several artificial paths and varied physico-chemical factors . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds. They have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular structure of this compound specifically is not detailed in the available literature.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has explored the synthesis of benzofused thiazole derivatives, including compounds structurally related to Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate, for potential antioxidant and anti-inflammatory applications. The synthesized benzofused thiazole derivatives were evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds exhibited distinct anti-inflammatory activity and showed potential antioxidant activity against various reactive species. This suggests that such derivatives, including this compound, could serve as templates for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Synthetic Potential in Heterocyclic Compound Synthesis

This compound and related thiazole derivatives have been identified as having significant synthetic potential for the creation of various heterocyclic compounds. For instance, 4-(2-R-Aryl)-1,2,3-chalcogenadiazoles have been used in synthesizing a wide range of heterocyclic compounds, demonstrating the broad utility of thiazole derivatives in organic chemistry and drug discovery (Petrov & Androsov, 2013).

Antioxidant Capacity Evaluation

The antioxidant capacity of thiazole derivatives, including this compound, can be evaluated using ABTS/PP decolorization assays. These assays are crucial for understanding the antioxidant potential of compounds, offering insights into their ability to scavenge reactive oxygen species and protect against oxidative stress (Ilyasov et al., 2020).

Chlorophenols and Environmental Impact

While this compound specifically focuses on the chlorophenyl group, research on chlorophenols in general sheds light on the environmental impact and behavior of chlorinated organic compounds. These studies help understand the persistence, bioaccumulation, and toxicological effects of chlorophenyl-containing compounds in the environment (Peng et al., 2016).

properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOTXXRVHCFIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569501
Record name Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132089-34-0
Record name Ethyl 2-(3-chlorophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132089-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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